2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methyl group at the 2-position and an amine group at the 8-position.
Vorbereitungsmethoden
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid can lead to the formation of the desired triazolopyrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines . Additionally, it has been explored for its antibacterial, antifungal, and antiviral properties . In the field of biology, it is used as a tool to study cellular processes and molecular interactions. Industrial applications include its use as an intermediate in the synthesis of more complex molecules and as a component in the development of new materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular targets, depending on its specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine can be compared to other similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. For example, [1,2,4]triazolo[1,5-a]pyrimidines have been studied for their anticancer, antibacterial, and antifungal properties, while pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activities
Eigenschaften
CAS-Nummer |
52546-65-3 |
---|---|
Molekularformel |
C6H7N5 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3,(H2,7,8) |
InChI-Schlüssel |
KGUGTTGRNDVJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CN=C(C2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.